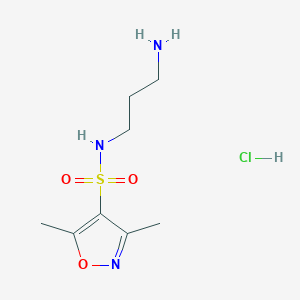
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including an oxazole ring, a sulfonamide group, and an aminopropyl chain, which contribute to its diverse reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.
Attachment of the Aminopropyl Chain: The aminopropyl chain is attached through a nucleophilic substitution reaction, where the sulfonamide intermediate is reacted with 3-aminopropylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups attached to the aminopropyl chain.
Scientific Research Applications
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The aminopropyl chain and sulfonamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
N-(3-aminopropyl)methacrylamide hydrochloride: Shares the aminopropyl chain but lacks the oxazole and sulfonamide groups.
3-aminopropyltriethoxysilane: Contains the aminopropyl chain but differs in the presence of triethoxysilane instead of the oxazole and sulfonamide groups.
Uniqueness: N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and sulfonamide group distinguishes it from other compounds with similar aminopropyl chains, providing unique opportunities for research and application.
Properties
IUPAC Name |
N-(3-aminopropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S.ClH/c1-6-8(7(2)14-11-6)15(12,13)10-5-3-4-9;/h10H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFOKXBYMKDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)

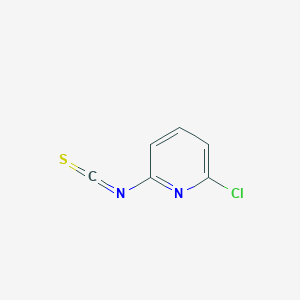
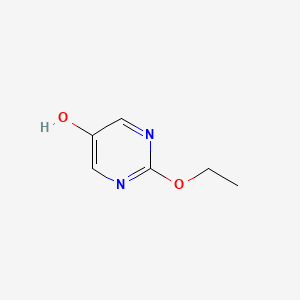

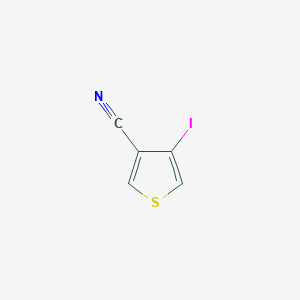

![Ethyl oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)
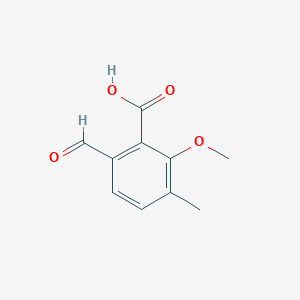

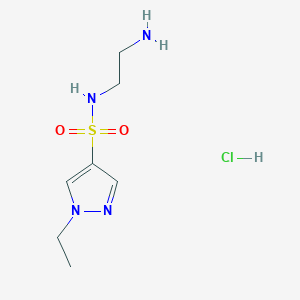
![rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride](/img/structure/B6600217.png)
methanone](/img/structure/B6600228.png)
